molecular formula C7H5Cl2FO B1446264 2,3-Dichloro-5-fluorobenzyl alcohol CAS No. 1803718-67-3

2,3-Dichloro-5-fluorobenzyl alcohol

Cat. No. B1446264
M. Wt: 195.01 g/mol
InChI Key: UZXPPVJIJZUVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-fluorobenzyl alcohol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.

Scientific Research Applications

2,3-Dichloro-5-fluorobenzyl alcohol has been used in various scientific research applications. One of the most common applications is in the synthesis of pharmaceuticals. This compound has been used as an intermediate in the synthesis of various drugs, including antihypertensive drugs and antifungal agents. Additionally, 2,3-Dichloro-5-fluorobenzyl alcohol has been used as a starting material in the synthesis of other chemical compounds, including benzyl ethers and esters.

Mechanism Of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzyl alcohol is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dichloro-5-fluorobenzyl alcohol have been studied extensively. It has been shown to have a range of effects on the body, including anti-inflammatory and analgesic effects. Additionally, it has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dichloro-5-fluorobenzyl alcohol in lab experiments is its versatility. This compound can be used as an intermediate in the synthesis of various chemical compounds, making it a valuable tool for researchers. Additionally, it has been shown to have a range of biological effects, making it useful for studying various physiological processes.
However, there are also limitations to using 2,3-Dichloro-5-fluorobenzyl alcohol in lab experiments. One limitation is its potential toxicity. This compound has been shown to be toxic to certain cell types, which can limit its usefulness in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on 2,3-Dichloro-5-fluorobenzyl alcohol. One area of research is the development of new synthesis methods for this compound. Additionally, researchers may investigate the mechanism of action of this compound in more detail, which could lead to the development of new drugs and therapies. Finally, researchers may investigate the potential toxicity of 2,3-Dichloro-5-fluorobenzyl alcohol in more detail, which could help to identify potential risks associated with its use in lab experiments.

properties

IUPAC Name

(2,3-dichloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXPPVJIJZUVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278489
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-fluorobenzyl alcohol

CAS RN

1803718-67-3
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803718-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-fluorobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-fluorobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-5-fluorobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-5-fluorobenzyl alcohol
Reactant of Route 5
2,3-Dichloro-5-fluorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-5-fluorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.